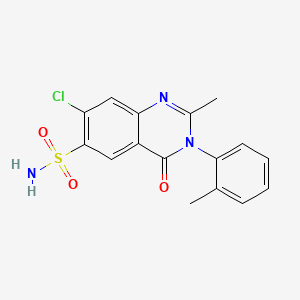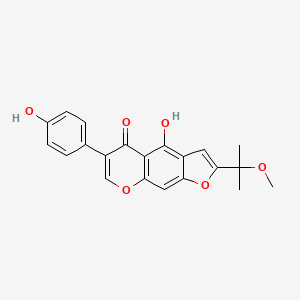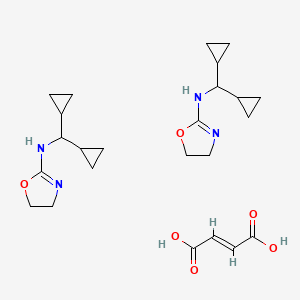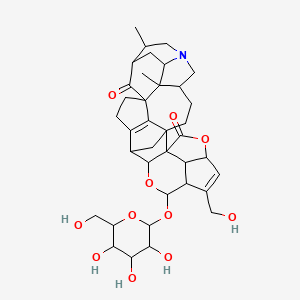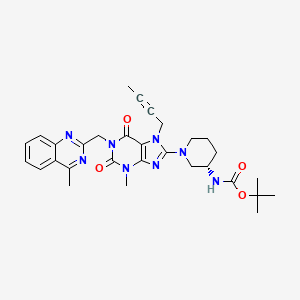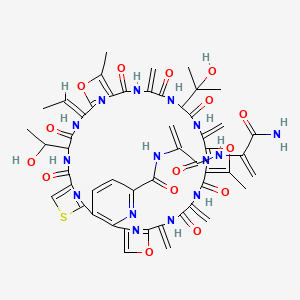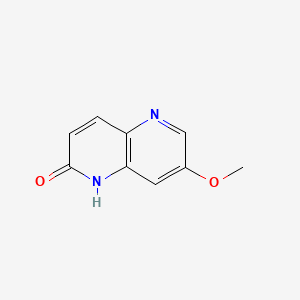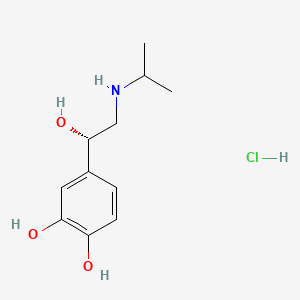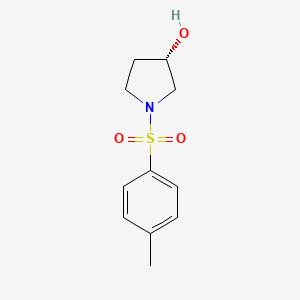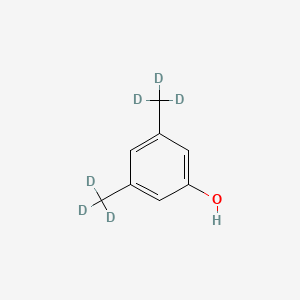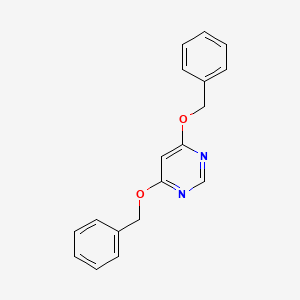
4,6-Bis(benciloxi)pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(benzyloxy)pyrimidine is a heterocyclic organic compound with the molecular formula C18H16N2O2 It is characterized by a pyrimidine ring substituted with two benzyloxy groups at the 4 and 6 positions
Aplicaciones Científicas De Investigación
4,6-Bis(benzyloxy)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
Target of Action
Pyrimidines, the core structure of this compound, are known to play a crucial role in the synthesis of dna and rna, and are involved in various biological processes .
Mode of Action
Pyrimidines generally interact with their targets by integrating into nucleic acids, disrupting normal cellular functions
Biochemical Pathways
Pyrimidines, including 4,6-Bis(benzyloxy)pyrimidine, are involved in several biochemical pathways. They are essential components of nucleotides, which are the building blocks of DNA and RNA. The synthesis of pyrimidines involves various input metabolites and key regulated steps, which are significant for physiology and metabolism .
Pharmacokinetics
Pyrimidine-based drugs have been noted for their biological potency and pharmacokinetics/pharmacodynamics properties
Análisis Bioquímico
Biochemical Properties
The exact biochemical properties of 4,6-Bis(benzyloxy)pyrimidine are not fully understood as of my knowledge cutoff in 2021. Pyrimidine derivatives are known to interact with various enzymes and proteins in the body. For instance, they can act as inhibitors or activators of certain enzymes, influencing the rate of biochemical reactions . The nature of these interactions often depends on the specific structure and functional groups present in the pyrimidine derivative.
Cellular Effects
The cellular effects of 4,6-Bis(benzyloxy)pyrimidine are not well-documented. Pyrimidine derivatives can influence cell function in various ways. They can affect cell signaling pathways, gene expression, and cellular metabolism . The specific effects would depend on the exact nature of the pyrimidine derivative and its interactions with cellular components.
Molecular Mechanism
The molecular mechanism of action of 4,6-Bis(benzyloxy)pyrimidine is not well-known. Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . The specific mechanism would depend on the exact structure and properties of the pyrimidine derivative.
Dosage Effects in Animal Models
It’s common for the effects of chemical compounds to vary with dosage, with potential threshold effects observed at certain doses and toxic or adverse effects at high doses .
Metabolic Pathways
Pyrimidine derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Chemical compounds can be transported and distributed within cells and tissues through various mechanisms, potentially interacting with transporters or binding proteins and influencing their localization or accumulation .
Subcellular Localization
Chemical compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications, which can influence their activity or function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(benzyloxy)pyrimidine typically involves the reaction of pyrimidine derivatives with benzyl alcohol under specific conditions. One common method is the nucleophilic substitution reaction where pyrimidine is treated with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of 4,6-Bis(benzyloxy)pyrimidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography would be employed to achieve high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Bis(benzyloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups, yielding a simpler pyrimidine derivative.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Pyrimidine derivatives without benzyloxy groups.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
4,6-Bis(benzyloxy)pyrimidine can be compared with other pyrimidine derivatives such as:
4,6-Dimethoxypyrimidine: Similar structure but with methoxy groups instead of benzyloxy groups, leading to different reactivity and applications.
4,6-Dichloropyrimidine: Contains chlorine atoms, making it more reactive towards nucleophilic substitution.
4,6-Diaminopyrimidine: Contains amino groups, which significantly alter its chemical and biological properties.
The uniqueness of 4,6-Bis(benzyloxy)pyrimidine lies in its benzyloxy groups, which provide specific steric and electronic effects, making it suitable for particular applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
4,6-bis(phenylmethoxy)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-3-7-15(8-4-1)12-21-17-11-18(20-14-19-17)22-13-16-9-5-2-6-10-16/h1-11,14H,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHVBLJSKBEUKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC=N2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654786 |
Source


|
| Record name | 4,6-Bis(benzyloxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18337-66-1 |
Source


|
| Record name | 4,6-Bis(benzyloxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the hydrogen bonding in 2-benzylamino-4,6-bis(benzyloxy)pyrimidine differ from the other two compounds mentioned?
A1: In 2-benzylamino-4,6-bis(benzyloxy)pyrimidine (II), the molecules form centrosymmetric R(2)(2)(8) dimers through paired N-H···N hydrogen bonds []. This differs from 2-amino-4,6-dimethoxypyrimidine (I) and 2-amino-4,6-bis(N-pyrrolidino)pyrimidine (III), where molecules are linked into chains of fused rings via N-H···N hydrogen bonds [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/new.no-structure.jpg)
